molecular formula C16H22Si2 B099497 1,4-Bis[(trimethylsilyl)ethynyl]benzene CAS No. 17938-13-5

1,4-Bis[(trimethylsilyl)ethynyl]benzene

Cat. No. B099497
CAS RN: 17938-13-5
M. Wt: 270.52 g/mol
InChI Key: CMTMWEXUJQSPCA-UHFFFAOYSA-N
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Patent
US08053588B2

Procedure details

Subsequently, the obtained 1,4-bis(trimethylsilylethynyl)benzene (500 mg, 1.85 mmol) was added with dist. CH2Cl2 (15 mL), dist. MeOH (3 mL) and an aqueous solution of potassium hydroxide (KOH) (0.4 mL) of 50% by mass. The resultant mixture was stirred under a nitrogen atmosphere at room temperature for 18 hours to obtain a reaction mixture. Then, the reaction mixture was diluted with CH2Cl2. After that, an organic layer was washed with sat. NaCl, and dried with MgSO4. The dried organic layer was filtered and concentrated to obtain a crude product. Subsequently, the obtained crude product was separated and purified by silica gel column chromatography (hexane/EtOAc=20/1) to obtain 1,4-diethynylbenzene (147 mg, 63% yield (in two steps)).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][Si](C)(C)C)=[CH:9][CH:8]=1)(C)C.CO.[OH-].[K+]>C(Cl)Cl>[C:6]([C:7]1[CH:12]=[CH:11][C:10]([C:13]#[CH:14])=[CH:9][CH:8]=1)#[CH:5] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a reaction mixture
WASH
Type
WASH
Details
After that, an organic layer was washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The dried organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
Subsequently, the obtained crude product
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane/EtOAc=20/1)

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.